CID 78067260
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78067260” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78067260” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: “CID 78067260” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.
Biology: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors.
Medicine: “CID 78067260” is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials and products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of “CID 78067260” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for developing new applications and therapies.
Comparison with Similar Compounds
“CID 78067260” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include “CID 12345678” and “CID 87654321.”
Uniqueness: “this compound” stands out due to its specific chemical properties and potential applications. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H40IO2PSi |
---|---|
Molecular Weight |
474.5 g/mol |
InChI |
InChI=1S/C18H40O2PSi.HI/c1-6-9-13-21(14-10-7-2,15-11-8-3)16-12-17-22-18(19-4)20-5;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
AZAMYSRKZPGBSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCC[Si]C(OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.